N-(2-methoxyethyl)-N-methylfuran-2-amine
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Overview
Description
Furan-2-ylmethyl-(2-methoxy-ethyl)-amine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(2-methoxy-ethyl)-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the nucleophilic substitution reaction where a furan derivative reacts with 2-methoxy-ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of Furan-2-ylmethyl-(2-methoxy-ethyl)-amine may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-(2-methoxy-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups on the furan ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethyl-(2-methoxy-ethyl)-amine alcohols.
Scientific Research Applications
Furan-2-ylmethyl-(2-methoxy-ethyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethylamine
- 2-Methoxy-ethylamine
- Furan-2-carboxylic acid
Uniqueness
Furan-2-ylmethyl-(2-methoxy-ethyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N-methylfuran-2-amine |
InChI |
InChI=1S/C8H13NO2/c1-9(5-7-10-2)8-4-3-6-11-8/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
DIDOIUGISJSVHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=CC=CO1 |
Origin of Product |
United States |
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